3-(3,5-Dimethoxyphenyl)pyrrolidin-3-ol
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Overview
Description
3-(3,5-Dimethoxyphenyl)pyrrolidin-3-ol is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 3,5-dimethoxyphenyl group and a hydroxyl group
Preparation Methods
The synthesis of 3-(3,5-Dimethoxyphenyl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the 3,5-dimethoxyphenyl group. One common synthetic route involves the reaction of 3,5-dimethoxybenzaldehyde with a suitable amine to form an imine intermediate, which is then reduced to the corresponding amine. This amine is subsequently cyclized to form the pyrrolidine ring. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity .
Chemical Reactions Analysis
3-(3,5-Dimethoxyphenyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using reagents such as boron tribromide.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
3-(3,5-Dimethoxyphenyl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating neurological disorders and other diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethoxyphenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and subsequent downstream effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-(3,5-Dimethoxyphenyl)pyrrolidin-3-ol can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents, leading to variations in their biological activities and applications.
Pyrrolidinone derivatives: These compounds contain a lactam ring and are known for their diverse biological activities, including antimicrobial and anticancer properties.
Indole derivatives: These compounds have a different core structure but are also studied for their wide range of biological and clinical applications .
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
3-(3,5-dimethoxyphenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C12H17NO3/c1-15-10-5-9(6-11(7-10)16-2)12(14)3-4-13-8-12/h5-7,13-14H,3-4,8H2,1-2H3 |
InChI Key |
ZDXBTYGBKQMEPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2(CCNC2)O)OC |
Origin of Product |
United States |
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